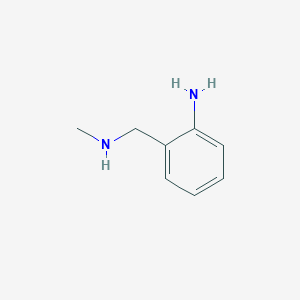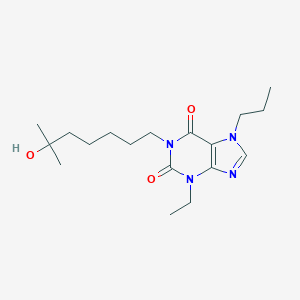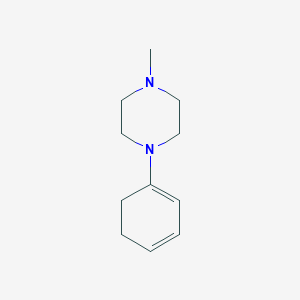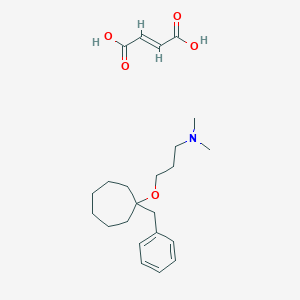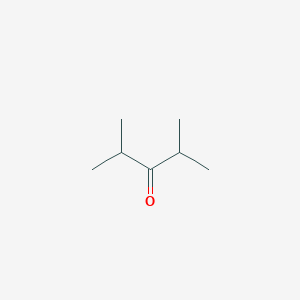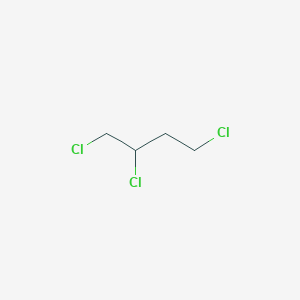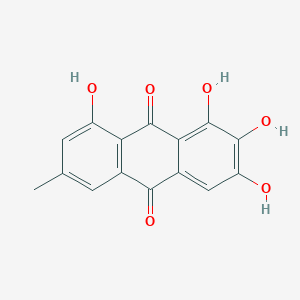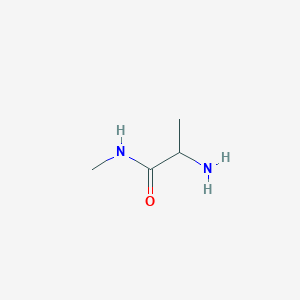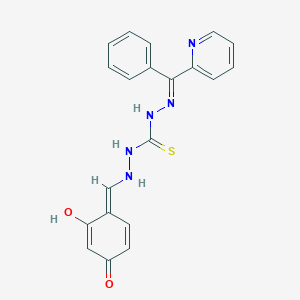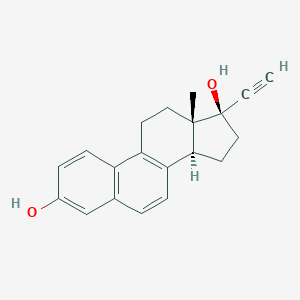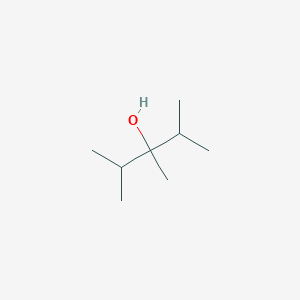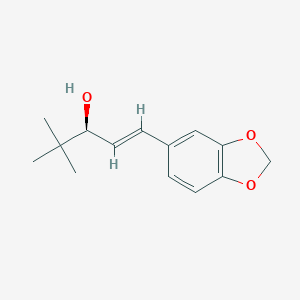
(-)-Stiripentol
描述
(-)-Stiripentol: is an anticonvulsant drug primarily used in the treatment of epilepsy, particularly in patients with Dravet syndrome. It is known for its ability to enhance the effects of other antiepileptic drugs, making it a valuable addition to combination therapies. The compound has a unique chemical structure that contributes to its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Stiripentol involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The process begins with the reaction of a substituted benzaldehyde with a Grignard reagent to form an intermediate alcohol.
Cyclization: The intermediate undergoes cyclization in the presence of a strong acid to form a dihydrobenzofuran derivative.
Hydrogenation: The dihydrobenzofuran derivative is then hydrogenated to produce the final product, this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: (-)-Stiripentol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
科学研究应用
Chemistry: (-)-Stiripentol is used as a reference compound in the synthesis of new anticonvulsant drugs. Its unique structure serves as a template for designing analogs with improved efficacy and reduced side effects.
Biology: In biological research, this compound is studied for its effects on neurotransmitter systems. It is used to investigate the mechanisms of epilepsy and to develop new therapeutic strategies.
Medicine: Clinically, this compound is used to treat epilepsy, particularly in combination with other antiepileptic drugs. It has shown efficacy in reducing seizure frequency in patients with Dravet syndrome.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antiepileptic formulations. Its role in combination therapies makes it a valuable compound for research and development.
作用机制
(-)-Stiripentol exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It increases GABAergic transmission by inhibiting the enzyme responsible for GABA degradation and by modulating GABA receptors. This dual mechanism helps to stabilize neuronal activity and reduce the occurrence of seizures.
相似化合物的比较
Clobazam: Another anticonvulsant used in the treatment of epilepsy. It also enhances GABAergic transmission but has a different chemical structure.
Valproic Acid: A broad-spectrum antiepileptic drug that increases GABA levels in the brain. It has a different mechanism of action compared to (-)-Stiripentol.
Topiramate: An antiepileptic drug that modulates various neurotransmitter systems, including GABA. It has a distinct chemical structure and pharmacological profile.
Uniqueness of this compound: this compound is unique due to its dual mechanism of action, targeting both GABA degradation and receptor modulation. This makes it particularly effective in combination therapies for epilepsy, especially in patients with drug-resistant forms of the condition.
属性
IUPAC Name |
(E,3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-IYNGYCSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144017-66-3 | |
| Record name | Stiripentol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STIRIPENTOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XF286F3TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-Stiripentol enhances the inhibitory action of γ-aminobutyric acid (GABA) by acting as a positive allosteric modulator of GABAA receptors. [] This leads to increased chloride influx, particularly in receptors containing the α3 subunit, resulting in neuronal hyperpolarization and a decrease in neuronal excitability. [, ]
A: Yes, research suggests that this compound exhibits higher efficacy in the immature brain due to the higher expression levels of the α3 GABAA receptor subunit during early development. [, ]
A: The molecular formula of this compound is C14H18O3, and its molecular weight is 234.29 g/mol. []
A: this compound has been characterized using techniques such as X-ray crystallography, 1H-NMR, 13C-NMR, and ion trap mass spectrometry. [, ] These techniques provide insights into the compound's structure, including the conformation of the five-membered ring and the side chain. []
ANone: This section is not applicable to this compound as it is not primarily known for catalytic properties.
ANone: While computational studies on this compound are limited in the provided research, further exploration of its interactions with GABAA receptors using molecular modeling and docking simulations could provide valuable insights into its structure-activity relationship and aid in the development of novel antiepileptic agents.
A: Studies indicate that the side-chain C=C double bond is crucial for the metabolic chiral inversion of this compound. The enantiomers of its saturated alcohol analog (D2602), lacking the double bond, do not exhibit interconversion in vivo. []
A: One promising approach involves the development of enteric solid dispersions loaded into effervescent tablets. This method has demonstrated enhanced dissolution, protection against acid hydrolysis, and improved intestinal absorption of this compound. []
ANone: While the provided research does not explicitly detail SHE regulations for this compound, adherence to Good Manufacturing Practices (GMP) and pharmaceutical regulations is crucial during its development, manufacturing, and distribution to ensure quality, safety, and efficacy.
A: Yes, studies in humans have demonstrated that the pharmacokinetics of this compound follow Michaelis-Menten kinetics. The oral clearance of the drug decreases with increasing doses, indicating saturable metabolism. []
A: Yes, this compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and CYP2C19. [, , ] This inhibition can significantly increase the plasma concentrations of other antiepileptic drugs metabolized by these enzymes, necessitating dosage adjustments to avoid potential toxicity. [, ]
A: this compound has been evaluated in various animal models of epilepsy, including rodent models [] and a zebrafish model of Dravet syndrome. [] These models allow researchers to investigate the drug's efficacy in different seizure types and explore potential mechanisms of action.
A: Yes, numerous studies, including clinical trials [, , ] and open-label studies [], have shown that this compound, often in combination with other antiepileptic drugs like valproic acid and clobazam, can effectively reduce seizure frequency and improve seizure control in patients with Dravet syndrome. [, , , , ]
A: Although this compound has primarily demonstrated efficacy in Dravet syndrome, some evidence suggests its potential benefit in other pediatric epilepsy cases, particularly when combined with carbamazepine in patients with pharmacoresistant partial epilepsy. [] Further research is needed to confirm these findings and explore its utility in other epilepsy syndromes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


